molecular formula C22H25N3 B4969172 1,1-dicyclopropyl-N-methyl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]methanamine

1,1-dicyclopropyl-N-methyl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B4969172
M. Wt: 331.5 g/mol
InChI Key: BIONIYZNDHUMHE-UHFFFAOYSA-N
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Description

1,1-Dicyclopropyl-N-methyl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound that features a unique structure combining cyclopropyl, naphthyl, and pyrazolyl groups

Properties

IUPAC Name

1,1-dicyclopropyl-N-methyl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3/c1-25(22(16-9-10-16)17-11-12-17)14-18-13-23-24-21(18)20-8-4-6-15-5-2-3-7-19(15)20/h2-8,13,16-17,22H,9-12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIONIYZNDHUMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC=CC3=CC=CC=C32)C(C4CC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dicyclopropyl-N-methyl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the naphthyl group, and subsequent attachment of the cyclopropyl and methylamine groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclopropyl-N-methyl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1-Dicyclopropyl-N-methyl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1-dicyclopropyl-N-methyl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
  • 1,1-Dicyclopropyl-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}methanamine

Uniqueness

1,1-Dicyclopropyl-N-methyl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific combination of cyclopropyl, naphthyl, and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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